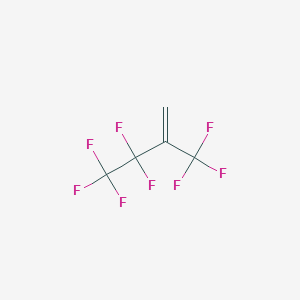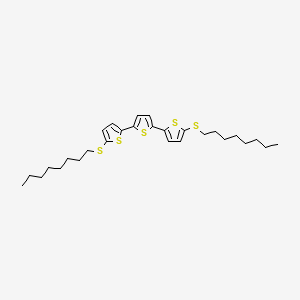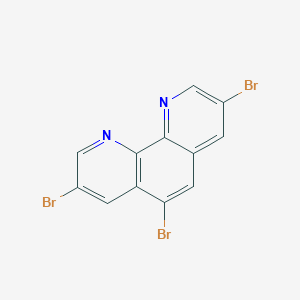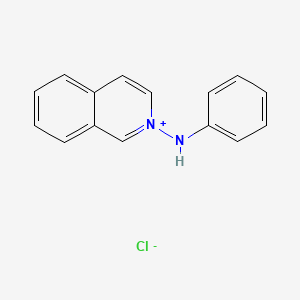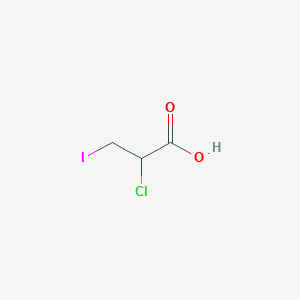
N-(2-Aminoethyl)-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-L-isoleucine: is a compound that belongs to the class of amino acids It is characterized by the presence of an aminoethyl group attached to the L-isoleucine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-L-isoleucine typically involves the reaction of L-isoleucine with ethylenediamine under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using batch or continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions: N-(2-Aminoethyl)-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Chemistry: N-(2-Aminoethyl)-L-isoleucine is used as a building block in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine: this compound has potential applications in drug development. Its unique structure makes it a candidate for the design of new therapeutic agents targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
作用機序
The mechanism by which N-(2-Aminoethyl)-L-isoleucine exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include enzyme catalysis and signal transduction, where the compound acts as a modulator of biochemical reactions.
類似化合物との比較
- N-(2-Aminoethyl)-glycine
- N-(2-Aminoethyl)-L-alanine
- N-(2-Aminoethyl)-L-valine
Comparison: N-(2-Aminoethyl)-L-isoleucine is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Compared to N-(2-Aminoethyl)-glycine, it has a more complex side chain, leading to different reactivity and interactions. Similarly, its structure differs from N-(2-Aminoethyl)-L-alanine and N-(2-Aminoethyl)-L-valine, resulting in unique applications and mechanisms of action.
特性
CAS番号 |
527705-78-8 |
|---|---|
分子式 |
C8H18N2O2 |
分子量 |
174.24 g/mol |
IUPAC名 |
(2S,3S)-2-(2-aminoethylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C8H18N2O2/c1-3-6(2)7(8(11)12)10-5-4-9/h6-7,10H,3-5,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 |
InChIキー |
KSQJNQPYKHAXDI-BQBZGAKWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCCN |
正規SMILES |
CCC(C)C(C(=O)O)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


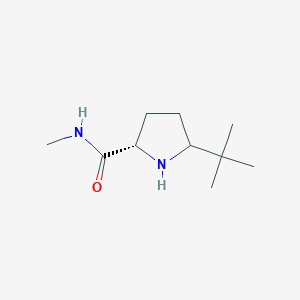
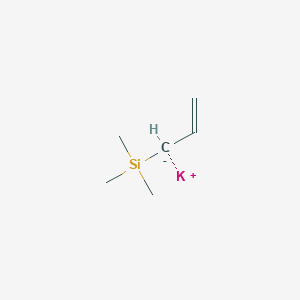

![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
![N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine](/img/structure/B12578010.png)

